molecular formula C22H21ClN2O4 B11343435 2-(2-chlorophenoxy)-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)acetamide

2-(2-chlorophenoxy)-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11343435
M. Wt: 412.9 g/mol
InChI Key: QRNWYBCOZISOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide is an organic compound with a complex structure that includes chlorophenoxy, dimethoxyphenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Introduction of the Dimethoxyphenyl Group: The next step involves the reaction of the chlorophenoxy intermediate with 3,4-dimethoxybenzyl chloride under basic conditions to introduce the dimethoxyphenyl group.

    Coupling with Pyridin-2-yl Group: The final step involves the coupling of the intermediate with pyridin-2-yl acetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-Chlorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The pathways affected by the compound can include signal transduction, gene expression, and metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine: This compound shares the chlorophenoxy and dimethoxyphenyl groups but differs in the presence of an ethylamine group instead of the pyridinyl group.

    2-Methoxyphenyl isocyanate: This compound contains a methoxyphenyl group and is used as a reagent in organic synthesis.

Uniqueness

2-(2-Chlorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H21ClN2O4

Molecular Weight

412.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21ClN2O4/c1-27-19-11-10-16(13-20(19)28-2)14-25(21-9-5-6-12-24-21)22(26)15-29-18-8-4-3-7-17(18)23/h3-13H,14-15H2,1-2H3

InChI Key

QRNWYBCOZISOOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.